molecular formula C21H23N3O4S B2546803 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2034542-07-7

4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2546803
CAS No.: 2034542-07-7
M. Wt: 413.49
InChI Key: FWBMEOIRJHNHRF-UHFFFAOYSA-N
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Description

4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a combination of oxazole, pyridine, and sulfonamide functional groups

Preparation Methods

The synthesis of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxan-4-yl and pyridin-3-yl groups: These groups can be introduced through nucleophilic substitution reactions.

    Sulfonamide formation:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and pyridine rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide groups.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The oxazole and pyridine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-(2-methyl-1,3-oxazol-4-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide include other sulfonamides and heterocyclic compounds. For example:

    4-(2-methyl-1,3-oxazol-4-yl)aniline: This compound shares the oxazole ring but lacks the sulfonamide and pyridine groups.

    N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound includes the sulfonamide and pyridine groups but lacks the oxazole ring.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-23-20(14-28-15)16-4-6-19(7-5-16)29(25,26)24-21(17-8-11-27-12-9-17)18-3-2-10-22-13-18/h2-7,10,13-14,17,21,24H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMEOIRJHNHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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